cis-13-Octadecenoic acid (18:1 n-5), also known as 13(Z)-octadecenoic acid, is a monounsaturated fatty acid characterized by a single cis double bond at the 13th carbon position. While it shares the same molecular weight and basic aliphatic backbone as the ubiquitous oleic acid (cis-9-octadecenoic acid), the distal shift of its double bond fundamentally alters its chromatographic retention, lipid-packing geometry, and biological recognition [1]. In industrial and laboratory procurement, this specific positional isomer is primarily sourced as a high-purity analytical standard for complex lipidomics—resolving dairy, marine, and microbial fatty acid profiles—and as a specialized lipid excipient for modulating the crystallinity and fluidity of advanced drug delivery matrices. Generic C18:1 fatty acid mixtures or oleic acid cannot be substituted when precise n-5 double bond geometry is required for assay calibration or formulation amorphicity.
Substituting cis-13-octadecenoic acid with the much cheaper and more common oleic acid (cis-9) or its trans-13 counterpart leads to critical failures in both analytical and formulation workflows. In GC-MS lipidomics, using oleic acid as a proxy standard completely fails to calibrate the specific retention time of the n-5 isomer, resulting in misidentification and inaccurate quantification of microbial or dairy lipid biomarkers. In pharmaceutical lipid formulations, substituting with trans-13-octadecenoic acid or saturated stearic acid drastically increases the enthalpy of fusion and matrix crystallinity, which can trigger destructive intermolecular interactions, expel loaded active pharmaceutical ingredients (APIs), and destabilize solid lipid nanoparticles [1]. Furthermore, in receptor pharmacology, the specific position of the cis double bond dictates whether the lipid will act merely as a bulk fluidity enhancer or as a specific allosteric modulator, making generic C18:1 blends useless for mechanistic controls.
In untargeted and targeted lipidomics, distinguishing C18:1 isomers is a major analytical bottleneck. cis-13-Octadecenoic acid serves as a critical analytical standard because its methyl ester derivative exhibits a distinct retention time compared to the ubiquitous cis-9-octadecenoic acid (oleic acid) and cis-11-octadecenoic acid (vaccenic acid) on high-polarity capillary columns [1]. Generic 'oleic acid' standards cannot calibrate for the specific elution profile of the n-5 double bond.
| Evidence Dimension | Chromatographic Retention / Isomer Resolution |
| Target Compound Data | Distinct baseline resolution of the cis-13 isomer (n-5). |
| Comparator Or Baseline | Oleic acid (cis-9, n-9) and Vaccenic acid (cis-11, n-7). |
| Quantified Difference | Complete baseline separation (ΔRI) on polar GC columns. |
| Conditions | GC-MS analysis of fatty acid methyl esters (FAMEs) using polar stationary phases. |
Procurement of the exact cis-13 standard is mandatory for accurate quantification of marine, dairy, and microbial lipid profiles where C18:1 isomers co-occur.
The specific geometry of the cis-13 double bond disrupts lipid packing more effectively than trans-isomers or saturated chains. In solid lipid formulations (e.g., admixtures with hydrogenated solid lipids like Softisan 154), the incorporation of cis-13-octadecenoic acid results in matrices with low crystallinity and reduced enthalpy of fusion, promoting a highly amorphous state [1].
| Evidence Dimension | Lipid Matrix Enthalpy and Crystallinity |
| Target Compound Data | Low crystallinity and low fusion enthalpy, high amorphicity. |
| Comparator Or Baseline | Trans-13-octadecenoic acid or saturated C18 fatty acids (stearic acid), which induce high crystallinity and rigid packing. |
| Quantified Difference | Significant reduction in fusion enthalpy and prevention of destructive intermolecular crystallization. |
| Conditions | Differential Scanning Calorimetry (DSC) of lipid admixtures for pharmaceutical excipients. |
Selecting the cis-13 isomer over trans or saturated analogs is critical for formulators needing to maximize drug loading capacity and prevent excipient crystallization during storage.
In neuropharmacological assays evaluating Cys-loop receptors, cis-13-octadecenoic acid provides a unique control. While it increases bulk membrane fluidity to the exact same degree as petroselenic acid (cis-6-octadecenoic acid), it fails to positively allosterically modulate nicotinic acetylcholine receptors (nAChRs) [1]. This demonstrates that its membrane-disrupting effects are purely biophysical rather than driven by specific nonannular binding site interactions.
| Evidence Dimension | nAChR Modulation vs. Bulk Fluidity |
| Target Compound Data | Increases membrane fluidity but yields baseline/null nAChR modulation. |
| Comparator Or Baseline | Petroselenic acid (cis-6-octadecenoic acid), which increases fluidity equally but strongly modulates nAChRs. |
| Quantified Difference | Decoupling of bulk biophysical fluidity changes from allosteric receptor activation. |
| Conditions | Reconstituted nAChR functional assays and membrane fluidity measurements. |
For researchers screening lipid modulators, procuring cis-13-octadecenoic acid provides an essential negative control to isolate specific lipid-protein binding from generalized membrane fluidity artifacts.
Because it elutes at a distinct retention time from oleic and vaccenic acids, cis-13-octadecenoic acid is an indispensable analytical standard for GC-MS and LC-MS workflows. It is specifically required for mapping gut microbiota metabolites, profiling marine fungal lipids, and authenticating dairy fat compositions where n-5 positional isomers serve as critical biomarkers [1].
In pharmaceutical manufacturing, the unique cis-geometry of this fatty acid is leveraged to disrupt the highly ordered crystalline lattice of saturated lipid excipients. It is the optimal choice for creating stable, amorphous lipid admixtures that maximize the loading capacity and sustained release of lipophilic active pharmaceutical ingredients (APIs) without risking expulsion during storage [2].
For researchers investigating the lipid-protein interface of Cys-loop receptors (such as nAChRs or GlyRs), cis-13-octadecenoic acid acts as a precision biophysical tool. It allows scientists to artificially increase bulk membrane fluidity without triggering the specific nonannular allosteric binding pathways activated by other isomers like petroselenic acid, ensuring accurate mechanistic validation of novel neuroactive drugs [3].
Irritant